5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid
Overview
Description
5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is an organic compound with a complex structure that includes a bromine atom, a benzoic acid moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-aminobenzoic acid to form 5-bromo-2-aminobenzoic acid . This intermediate is then reacted with tetrahydrofuran-2-carbonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: A simpler analog without the tetrahydrofuran moiety.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated benzoic acid derivative with different substituents.
Uniqueness
5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is unique due to the presence of the tetrahydrofuran ring, which can impart different chemical and physical properties compared to its simpler analogs
Properties
IUPAC Name |
5-bromo-2-(oxolane-2-carbonylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c13-7-3-4-9(8(6-7)12(16)17)14-11(15)10-2-1-5-18-10/h3-4,6,10H,1-2,5H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEASCMVYFBVAJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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